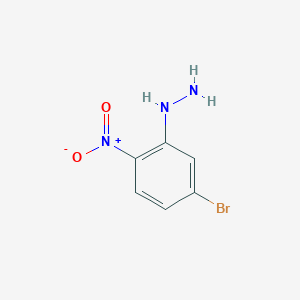

1-(5-bromo-2-nitrophenyl)hydrazine

Description

Significance in Contemporary Synthetic Methodologies

1-(5-bromo-2-nitrophenyl)hydrazine serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple reactive sites for a variety of chemical transformations. This dual functionality allows for sequential and site-selective reactions, making it a powerful tool for constructing intricate organic molecules.

The presence of the hydrazine (B178648) moiety is of particular importance. Hydrazines are well-established precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials. nih.gov For instance, arylhydrazines are extensively used in the Fischer indole (B1671886) synthesis, a cornerstone reaction for the preparation of indoles, a privileged scaffold in medicinal chemistry.

Furthermore, the bromine atom on the aromatic ring acts as a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce diverse aryl, vinyl, and alkynyl groups at this position. This capability significantly enhances the molecular diversity that can be achieved from a single starting material. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be readily reduced to an amino group, providing another point for further functionalization.

The strategic placement of these functional groups makes this compound a key intermediate in multi-step synthetic sequences. Its application can be seen in the generation of aryl radicals for arylation reactions, a process that has been demonstrated with other substituted arylhydrazines. acs.orgnih.gov This highlights the compound's potential in creating complex molecular frameworks through C-C and C-heteroatom bond formations.

Overview of Arylhydrazine Chemistry and its Substituted Derivatives in Scholarly Research

Arylhydrazines represent a significant class of organic compounds characterized by a hydrazine group attached to an aromatic ring. nih.gov Their chemistry has been a subject of extensive research for over a century, leading to a deep understanding of their reactivity and a broad spectrum of applications. acs.org They are instrumental in the synthesis of numerous heterocyclic systems, including pyrazoles, indazoles, and triazoles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org

Substituted arylhydrazines, such as this compound, offer an even greater level of synthetic utility. The nature and position of the substituents on the aryl ring can profoundly influence the reactivity of both the hydrazine moiety and the aromatic core. Electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the hydrazine, affecting its participation in reactions like condensation and cyclization.

Recent research has focused on expanding the synthetic repertoire of arylhydrazines beyond traditional methods. They have emerged as effective partners in cross-coupling reactions, acting as arylating agents under oxidative conditions. nih.gov This approach is considered environmentally friendly as the byproducts are typically nitrogen gas and water. nih.gov The development of catalytic systems, often involving transition metals like palladium or iodine, has further broadened the scope of these transformations. nih.govacs.org

The study of substituted arylhydrazines also extends to their role in mechanistic investigations. The electronic effects of substituents provide a means to probe reaction mechanisms and understand the factors that govern regioselectivity and stereoselectivity. This fundamental knowledge is crucial for the rational design of new synthetic methods and the targeted synthesis of complex molecules.

Scope and Research Objectives for this compound

The primary research objective for this compound is to fully exploit its synthetic potential as a versatile building block. This involves a systematic investigation of its reactivity in a wide array of chemical transformations. A key area of focus is its application in the synthesis of novel heterocyclic compounds, particularly those with potential biological activity.

Key Research Objectives:

Exploration of Cyclization Reactions: Investigating the use of this compound in the synthesis of various heterocyclic systems, such as indoles, pyrazoles, and benzimidazoles, through reactions like Fischer indole synthesis and condensation with dicarbonyl compounds.

Development of Cross-Coupling Methodologies: Optimizing conditions for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine-substituted position to introduce a diverse range of functional groups.

Functional Group Transformations: Studying the selective reduction of the nitro group to an amino group and exploring subsequent derivatization to create a new set of substituted arylhydrazines with altered reactivity and functionality.

Synthesis of Novel Scaffolds: Utilizing the unique combination of functional groups to design and synthesize novel molecular scaffolds that are not readily accessible through other synthetic routes. This includes the potential for intramolecular reactions to form fused ring systems.

Mechanistic Studies: Elucidating the mechanisms of key reactions involving this compound to gain a deeper understanding of its reactivity and to enable the rational design of more efficient and selective synthetic protocols.

By pursuing these research objectives, the scientific community can unlock the full potential of this compound as a valuable tool in the organic chemist's arsenal, paving the way for the discovery of new molecules with important applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOKKQCLTWZTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 5 Bromo 2 Nitrophenyl Hydrazine

Established Synthetic Pathways from Precursor Anilines

The most well-trodden path to synthesizing 1-(5-bromo-2-nitrophenyl)hydrazine begins with 5-bromo-2-nitroaniline (B184017). This precursor undergoes a two-step sequence involving diazotization followed by reduction.

The conversion of a primary aromatic amine into a hydrazine (B178648) derivative via a diazonium salt intermediate is a fundamental and widely used transformation in organic chemistry.

Diazotization: The first step is the diazotization of the precursor, 5-bromo-2-nitroaniline. This reaction involves treating the amine with nitrous acid (HNO₂) to convert the amino group (-NH₂) into a diazonium salt group (-N₂⁺). learncbse.in In a typical laboratory setting, nitrous acid is generated in situ by the slow addition of an aqueous solution of sodium nitrite (B80452) (NaNO₂) to a solution of the aniline (B41778) in a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.com

The reaction is highly exothermic and the resulting diazonium salt is generally unstable at higher temperatures. Therefore, strict temperature control is crucial, with the reaction mixture typically maintained between 0 and 5 °C using an ice-salt bath to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of phenol (B47542) byproducts and a lower yield. learncbse.in The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium, which then acts as an electrophile, attacking the nitrogen atom of the primary amine. byjus.com Subsequent proton transfers and elimination of water yield the aryl diazonium ion.

Reduction: Following the successful formation of the 5-bromo-2-nitrophenyldiazonium salt, the next step is its reduction to the target hydrazine. Several reducing agents can be employed for this purpose. A common and effective method involves the use of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃). orgsyn.org The diazonium salt solution is typically added to a cold, freshly prepared solution of sodium sulfite. This reaction often requires a period of heating to ensure completion. orgsyn.org

Another widely used reducing agent is stannous chloride (SnCl₂) in concentrated hydrochloric acid. byjus.com This method is known for its efficiency in converting diazonium salts to their corresponding hydrazines. The general reaction scheme is presented below:

Step 1: Diazotization of 5-bromo-2-nitroaniline

Step 2: Reduction of the diazonium salt

The choice of reducing agent can depend on the specific substrate, desired purity, and scale of the reaction.

| Parameter | Diazotization Conditions | Reduction Conditions |

| Precursor | 5-bromo-2-nitroaniline | 5-bromo-2-nitrophenyldiazonium salt |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂) |

| Solvent | Water | Water/Acidic Medium |

| Temperature | 0-5 °C | Often started cold, may require heating |

While the diazotization-reduction sequence is standard, variations in the reagents and reaction conditions offer alternative approaches. For instance, instead of sodium sulfite, sodium pyrosulfite (Na₂S₂O₅) can be utilized as the reducing agent, as demonstrated in the synthesis of other substituted phenylhydrazines like 4-bromophenylhydrazine. google.com

An alternative route that avoids the isolation of the potentially unstable diazonium salt involves direct reaction of anilines. A patented method for producing phenylhydrazine (B124118) involves the reaction of aniline with monochloramine (NH₂Cl). patsnap.comgoogle.com This approach, in principle, could be adapted for substituted anilines. The process involves reacting excess aniline with a monochloramine solution to form phenylhydrazine hydrochloride, which is then neutralized. google.com However, the feasibility of this method for 5-bromo-2-nitroaniline would depend on the reactivity of the substituted aniline under these conditions, as the electron-withdrawing nitro and bromo groups decrease the nucleophilicity of the amino group.

Another variation in the reduction step involves using zinc powder in the presence of acetic acid. google.com This provides an alternative to sulfite- or tin-based reducing systems.

| Approach | Key Reagents | Notes |

| Standard Reduction | Sodium Sulfite (Na₂SO₃) | Common, reliable method. orgsyn.org |

| Alternative Reduction 1 | Stannous Chloride (SnCl₂) | Strong reducing agent, widely used. byjus.com |

| Alternative Reduction 2 | Sodium Pyrosulfite (Na₂S₂O₅) | Used for synthesis of similar compounds. google.com |

| Alternative Pathway | Monochloramine (NH₂Cl) | Direct conversion of aniline, avoids diazonium salts. patsnap.comgoogle.com |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety and efficiency. mdpi.com

Solvent Choice: The classical diazotization reaction is advantageously performed in water, which is a non-toxic, non-flammable, and environmentally benign solvent. mdpi.com Efforts to maintain an aqueous medium throughout the process, including the reduction and initial purification steps, align with green chemistry goals.

Waste Reduction: The classical route generates significant salt byproducts from the neutralization of acidic and basic solutions. Optimizing the stoichiometry of reagents and developing catalytic systems can minimize waste. For example, exploring catalytic reduction methods instead of stoichiometric metal-based reductants (like SnCl₂) could prevent the generation of heavy metal waste. While not specifically documented for this compound, the development of reusable catalysts is a key area of green chemistry research. researchgate.net

Atom Economy: The diazotization-reduction pathway has a moderate atom economy due to the use of stoichiometric reagents and the generation of inorganic salts. Alternative pathways, such as a direct catalytic amination or a monochloramine route, could potentially offer a higher atom economy if successfully developed for this specific substrate.

Purification and Isolation Techniques for High-Purity Compound

Obtaining high-purity this compound is essential for its use in subsequent reactions. The purification process typically involves a series of steps to separate the product from unreacted starting materials, reagents, and byproducts.

Acidic Precipitation: After the reduction step, the reaction mixture is often made strongly acidic with concentrated hydrochloric acid. This protonates the newly formed hydrazine, causing it to precipitate out of the aqueous solution as the less soluble hydrochloride salt, 1-(5-bromo-2-nitrophenyl)hydrazinium chloride. orgsyn.org This step effectively separates the product from non-basic impurities.

Isolation of the Salt: The precipitated hydrochloride salt is collected by filtration. It can be washed with a small amount of cold water or an appropriate organic solvent to remove residual acid and other impurities.

Liberation of the Free Base: The purified hydrochloride salt is then treated with a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to neutralize the acid and liberate the free hydrazine base, this compound. patsnap.com The free base may separate as a solid or an oil, depending on its physical properties.

Recrystallization: For achieving high purity, recrystallization is a standard and effective technique. The crude product (either the salt or the free base) is dissolved in a minimum amount of a suitable hot solvent. A patent for the purification of a similar compound, 2-bromophenylhydrazine, details dissolving the crude product in hot water, decolorizing the solution with activated carbon, followed by hot filtration and cooling to induce crystallization. google.com This process effectively removes colored impurities and those with different solubility profiles.

Chromatographic Methods: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) and their solubility in a mobile phase. nih.gov The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). google.com

| Technique | Purpose | Description |

| Acidic Precipitation | Initial Isolation | Addition of strong acid (e.g., HCl) to precipitate the product as its hydrochloride salt. orgsyn.org |

| Neutralization | Product Liberation | Treatment of the hydrochloride salt with a base (e.g., NaOH) to obtain the free hydrazine. patsnap.com |

| Recrystallization | High-Purity Isolation | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. google.com |

| Decolorization | Impurity Removal | Use of activated carbon during recrystallization to remove colored byproducts. google.com |

| Chromatography | Final Purification/Analysis | Separation based on differential adsorption (Column Chromatography); Purity assessment (HPLC). google.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 5 Bromo 2 Nitrophenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in 1-(5-bromo-2-nitrophenyl)hydrazine is a key center of reactivity, primarily exhibiting nucleophilic character. The lone pair of electrons on the terminal nitrogen atom allows it to attack electron-deficient centers.

Hydrazines are known to be versatile nucleophiles in organic synthesis. clockss.orgnih.gov Their reactivity is evident in their widespread use for the derivatization of carbonyl compounds and the synthesis of nitrogen-containing heterocycles. clockss.orgnih.gov The nucleophilicity of the hydrazine moiety in this compound is influenced by the electronic effects of the substituents on the phenyl ring. The nitro group, being a strong electron-withdrawing group, decreases the electron density on the aromatic ring and, through inductive effects, can also reduce the nucleophilicity of the attached hydrazine group to some extent. vaia.comwikipedia.org Conversely, the bromine atom, while also electron-withdrawing, can donate electron density through resonance, which can have a counteracting effect. libretexts.org

A primary example of its nucleophilic reactivity is the condensation reaction with aldehydes and ketones to form hydrazones. numberanalytics.comnumberanalytics.comwikipedia.org This reaction is fundamental in organic chemistry and serves as a crucial step in various synthetic pathways. numberanalytics.comnumberanalytics.com

Electrophilic Aromatic Substitution on the Bromonitrophenyl Ring

The bromonitrophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), although the reaction is significantly influenced by the existing substituents. The nitro group is a powerful deactivating group and a meta-director. vaia.compressbooks.pub This is because it strongly withdraws electron density from the aromatic ring through both resonance and inductive effects, making the ring less nucleophilic and thus less reactive towards electrophiles. vaia.comwikipedia.org The deactivation is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position. vaia.compressbooks.pub

The bromine atom is also a deactivating group due to its inductive electron-withdrawing effect. libretexts.orgyoutube.com However, it is an ortho-, para-director because its lone pairs can be donated to the ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. libretexts.orgyoutube.com

When both a bromo and a nitro group are present on a benzene (B151609) ring, their directing effects must be considered. The strong meta-directing effect of the nitro group and the ortho-, para-directing effect of the bromine atom can lead to complex product mixtures depending on the reaction conditions and the nature of the electrophile. libretexts.org In the case of this compound, the positions open for substitution are C3, C4, and C6 relative to the hydrazine group. The directing effects of the bromo and nitro groups will determine the regioselectivity of any further substitution.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound, such as hydrazone formation, are influenced by several factors. The formation of hydrazones from hydrazines and carbonyl compounds is typically a condensation reaction that can be acid-catalyzed. numberanalytics.comnih.gov The rate of reaction can be affected by the concentration of reactants, the temperature, and the presence of a catalyst.

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the provided search results, general principles of physical organic chemistry can be applied to understand these aspects. For instance, the electron-withdrawing nature of the substituents would be expected to influence the activation energy of reactions involving the hydrazine moiety.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for predicting products and optimizing reaction conditions.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound (an aldehyde or a ketone) is a classic example of nucleophilic addition-elimination. numberanalytics.comnumberanalytics.comwikipedia.org The mechanism proceeds in several steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a zwitterionic intermediate or, in the presence of an acid catalyst, a protonated hydroxyl group. numberanalytics.com

Dehydration: The intermediate then eliminates a molecule of water. This step is often the rate-determining step and can be facilitated by acid catalysis, which converts the hydroxyl group into a better leaving group (water). numberanalytics.com The elimination results in the formation of a C=N double bond, yielding the final hydrazone product. numberanalytics.comwikipedia.org

This reaction is highly versatile and is a common method for the synthesis of hydrazones, which are valuable intermediates in many organic syntheses. nih.govnih.govdiscoveryjournals.org

Cyclization Reactions for Heterocyclic System Synthesis

This compound and its derived hydrazones are important precursors for the synthesis of various heterocyclic systems. clockss.orgekb.eg A prominent example is the Fischer indole (B1671886) synthesis, a method to produce indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comtestbook.com

The general mechanism of the Fischer indole synthesis, which can be applied to this compound, involves the following key steps: wikipedia.orgbyjus.comjk-sci.com

Hydrazone Formation: The initial step is the formation of a phenylhydrazone from the reaction of the substituted phenylhydrazine (B124118) with a carbonyl compound. wikipedia.orgbyjus.com

Isomerization: The hydrazone then tautomerizes to its enamine form. wikipedia.org

vaia.comvaia.com-Sigmatropic Rearrangement: Following protonation, a vaia.comvaia.com-sigmatropic rearrangement occurs, which is the key bond-forming step, leading to the formation of a di-imine intermediate. wikipedia.orgbyjus.com

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent loss of ammonia (B1221849) to form the stable aromatic indole ring. wikipedia.orgbyjus.com

This powerful reaction allows for the construction of the indole nucleus, a common motif in many biologically active compounds. Other cyclization reactions can also be envisaged, where the hydrazine moiety acts as a binucleophile to react with appropriate difunctional electrophiles, leading to the formation of pyrazoles, triazines, and other heterocyclic systems. clockss.orgrsc.orgresearchgate.netmetu.edu.tr

Intramolecular Rearrangements and Migrations

While specific intramolecular rearrangements of this compound itself are not detailed in the provided search results, its derivatives, particularly the hydrazones, are known to undergo significant rearrangements. The Fischer indole synthesis, as described above, is a prime example of a reaction that involves a key intramolecular vaia.comvaia.com-sigmatropic rearrangement. wikipedia.orgbyjus.com

Other potential intramolecular reactions could involve the nitro and bromo substituents. For instance, under certain conditions, nucleophilic aromatic substitution could occur intramolecularly if a suitable nucleophilic side chain is present. However, without specific experimental evidence, such rearrangements remain speculative. The reactivity of the molecule is dominated by the chemistry of the hydrazine moiety and its participation in condensation and subsequent cyclization reactions.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the solid-state structure of 1-(5-bromo-2-nitrophenyl)hydrazine. The analysis of a suitable single crystal would yield key structural parameters.

A hypothetical data table for the crystallographic analysis of this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Furthermore, the analysis would reveal critical bond lengths and angles, such as the C-Br, C-N (nitro), N-N (hydrazine), and various aromatic C-C and C-H bond distances. The dihedral angles between the phenyl ring and the nitro and hydrazine (B178648) substituents would also be determined, providing insight into the molecule's conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of magnetic nuclei, such as ¹H and ¹³C, within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would provide detailed information about the number, connectivity, and chemical environment of the protons in this compound. The aromatic protons would exhibit characteristic chemical shifts and coupling patterns (doublets, doublet of doublets) depending on their position relative to the bromo and nitro groups. The protons of the hydrazine moiety (-NH-NH₂) would also show distinct signals, the chemical shifts of which can be influenced by solvent and temperature.

A hypothetical ¹H NMR data table for this compound is shown below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Value | d | Value | 1H | Ar-H |

| Value | dd | Value, Value | 1H | Ar-H |

| Value | d | Value | 1H | Ar-H |

| Value | br s | - | 1H | -NH- |

| Value | br s | - | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would identify all unique carbon environments within the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group and the halogen substituent. The carbon atom attached to the bromine would show a characteristic upfield shift compared to the others.

A hypothetical ¹³C NMR data table is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| Value | C-NO₂ |

| Value | C-Br |

| Value | C-NHNH₂ |

| Value | Ar-C |

| Value | Ar-C |

| Value | Ar-C |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the nitro (NO₂) and hydrazine (-NHNH₂) groups, as well as the substituted benzene (B151609) ring.

A table of expected vibrational frequencies is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (hydrazine) |

| 1620-1580 | N-H bending (hydrazine) |

| 1550-1500 | Asymmetric NO₂ stretching |

| 1360-1320 | Symmetric NO₂ stretching |

| ~1600, ~1475 | C=C stretching (aromatic ring) |

| 1100-1000 | C-Br stretching |

| 850-800 | C-N stretching |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the nitro and hydrazine groups. The positions and intensities of these bands provide insight into the electronic structure of the molecule.

A hypothetical UV-Vis data table is shown below.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Value | Value | π → π |

| Value | Value | n → π |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular weight and the elucidation of the fragmentation pathways of novel compounds. In the structural characterization of this compound, HRMS provides unambiguous confirmation of its elemental composition and offers deep insights into its chemical stability and the nature of its covalent bonds under ionization conditions.

The molecular formula of this compound is C₆H₆BrN₃O₂. The presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion in the mass spectrum.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is typically observed as its protonated molecule, [M+H]⁺. Analysis using Liquid Chromatography-Mass Spectrometry (LCMS) with an ESI source has shown the presence of two prominent peaks at m/z 232 and 234. chemicalbook.com These peaks correspond to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively, confirming the molecular weight of the compound. chemicalbook.com

A detailed analysis of the fragmentation pattern can be achieved through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and subjected to collision-induced dissociation (CID). While specific HRMS fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of related nitroaromatic and phenylhydrazine (B124118) compounds.

The primary fragmentation events are expected to involve the cleavage of the nitro group and the hydrazine moiety. Common fragmentation pathways for nitroaromatic compounds include the loss of a nitro radical (•NO₂) and the loss of nitric oxide (NO). For phenylhydrazines, cleavage of the N-N bond and the C-N bond are characteristic.

Based on these principles, a plausible fragmentation pattern for the [M+H]⁺ ion of this compound is proposed below. The exact masses of the parent ion and its potential fragments are critical for confirming their elemental compositions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Proposed Formula | Fragmentation Pathway |

| [M+H]⁺ | 231.9723 | 233.9702 | C₆H₇BrN₃O₂⁺ | Protonated molecule |

| [M+H - NO]⁺ | 201.9774 | 203.9753 | C₆H₇BrN₂O⁺ | Loss of nitric oxide |

| [M+H - NO₂]⁺ | 185.9779 | 187.9759 | C₆H₇BrN₂⁺ | Loss of nitro radical |

| [M+H - NH₂NH]⁺ | 200.9563 | 202.9542 | C₆H₄BrO₂⁺ | Cleavage of the C-N bond |

| [C₆H₄BrN]⁺ | 184.9556 | 186.9535 | C₆H₄BrN⁺ | Subsequent fragmentation |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of 1-(5-bromo-2-nitrophenyl)hydrazine, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.45 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| N-N (hydrazine) Bond Length | ~1.40 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized on the electron-rich hydrazine (B178648) group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group, making it the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.5 eV |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the hydrazine lone pairs into the aromatic ring and the nitro group. This charge transfer contributes to the stability of the molecule and influences its reactivity. The analysis would also quantify the hybridization of the nitrogen, carbon, and oxygen atoms, providing insights into the nature of the chemical bonds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack.

For this compound, the MEP surface would show regions of negative potential (typically colored red) around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine group, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydrazine group, suggesting these are favorable sites for nucleophilic interaction.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, one can assign the characteristic peaks observed in experimental spectra to specific bond stretching, bending, and torsional motions.

For this compound, this analysis would predict the frequencies for key functional groups, including the N-H and N-N stretching of the hydrazine moiety, the symmetric and asymmetric stretching of the NO2 group, and the C-Br stretching of the phenyl ring. A comparison of the calculated and experimental spectra can help to confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NHNH₂) | N-H Stretch | 3300 - 3400 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 |

Investigation of Tautomeric Forms and Conformational Isomers

This compound can potentially exist in different tautomeric and conformational forms. Tautomers are isomers that differ in the position of a proton and a double bond. Conformational isomers (conformers) differ in their spatial arrangement due to rotation around single bonds.

Computational studies can be employed to determine the relative stabilities of these different forms. By calculating the energies of various possible tautomers and conformers, the most stable isomer under given conditions can be identified. For this molecule, tautomerism involving the hydrazine and nitro groups, as well as different rotational conformers around the C-N and N-N bonds, would be of interest.

Reaction Pathway and Transition State Calculations

Computational chemistry can also be used to model chemical reactions involving this compound. By calculating the potential energy surface for a reaction, the transition state—the highest energy point along the reaction coordinate—can be located.

This allows for the determination of the activation energy, which is a key factor in understanding the reaction kinetics. For example, the mechanism of reactions such as cyclization or condensation involving the hydrazine group could be investigated, providing valuable insights into the synthetic applications of this compound.

Advanced Applications in Chemical Sciences

Role as a Precursor in Diverse Heterocyclic Compound Synthesis

1-(5-bromo-2-nitrophenyl)hydrazine serves as a key starting material for the synthesis of several classes of heterocyclic compounds. The presence of the hydrazine (B178648) moiety allows for cyclization reactions with various electrophilic partners, leading to the formation of stable ring systems.

Pyrazoline Ring Systems

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and they are well-regarded for their wide range of biological activities. derpharmachemica.com The synthesis of pyrazolines often involves the reaction of a hydrazine derivative with an α,β-unsaturated ketone or aldehyde. sci-hub.se Specifically, this compound can be reacted with chalcones (1,3-diaryl-2-propen-1-ones) to yield substituted pyrazoline derivatives. derpharmachemica.comresearchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. uii.ac.id The reaction conditions can vary, with some syntheses being carried out in solvents like ethanol (B145695) or benzene (B151609), sometimes with the addition of an acid or base catalyst to facilitate the reaction. derpharmachemica.comuii.ac.id

The general synthetic route can be depicted as follows: Chalcone + this compound → Substituted Pyrazoline

Different synthetic methodologies have been explored to optimize the yield and efficiency of pyrazoline formation, including conventional heating and microwave irradiation. organic-chemistry.org

Benzimidazole (B57391) Scaffolds

Benzimidazoles are bicyclic compounds formed by the fusion of benzene and imidazole (B134444) rings. They are a "privileged" scaffold in medicinal chemistry due to their presence in numerous clinically active drugs. researchgate.netnih.gov The synthesis of benzimidazole derivatives from this compound typically involves a condensation reaction with a suitable carbonyl compound, often an aldehyde. In a notable example, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole was synthesized by condensing 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.gov While this specific example doesn't directly use this compound, the underlying principle of forming the imidazole ring through condensation is relevant. The synthesis of benzimidazoles can be achieved through various methods, including one-pot procedures that involve the reduction of a nitro group followed by cyclization. organic-chemistry.org

A key intermediate, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, has been synthesized on a multi-gram scale, highlighting its importance as a core molecule for further functionalization. nih.gov This core can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse substituents at the 5(6)-position. nih.gov

Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. The synthesis of thiadiazole derivatives can be achieved through various routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, the reaction of thiosemicarbazide with ethyl oxalyl monochloride can lead to the formation of a 5-amino-1,3,4-thiadiazole derivative. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the hydrazine moiety is a key component in forming thiosemicarbazide precursors.

Another approach involves the ring-opening of a 1,2,3-thiadiazole (B1210528) derivative to form a thioketene (B13734457) intermediate, which can then react with nucleophiles. nih.gov This highlights the versatility of sulfur-containing heterocycles in synthetic chemistry. The 1,2,5-thiadiazole (B1195012) ring system is known to be stable to a range of mild reducing agents, allowing for selective modifications of substituents on the ring. thieme-connect.de

Triazole Derivatives

Triazoles are five-membered heterocyclic compounds with three nitrogen atoms. The synthesis of 1,2,3-triazoles is often accomplished via the Boulton-Katritzky rearrangement of hydrazones derived from isoxazoles. beilstein-journals.org This reaction can be promoted by either acidic or basic conditions. beilstein-journals.org The interaction of aroyl-containing pyrano[2,3-d]isoxazolones with various hydrazines, including substituted phenylhydrazines, leads to the formation of hydrazones that subsequently undergo this rearrangement to yield 1,2,3-triazoles. beilstein-journals.org

Another prominent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition, a "click reaction". arkat-usa.org This reaction involves the 1,3-cycloaddition of an organic azide (B81097) with a terminal alkyne. While this method does not directly involve a hydrazine starting material, it is a powerful tool for creating complex triazole-containing molecules. arkat-usa.org

Development of Novel Hydrazone Derivatives for Specific Chemical Functions

Hydrazones, characterized by the >C=N-NH- functional group, are a class of compounds with significant biological and chemical applications. nih.gov They are typically synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. nih.gov this compound is a valuable precursor for creating a library of hydrazone derivatives with diverse functionalities.

The synthesis of hydrazones from this compound and various aldehydes or ketones is a straightforward and efficient process. nih.gov The resulting hydrazones can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For example, hydrazone derivatives have been synthesized and evaluated for their urease inhibition activity. acs.org

The general reaction for hydrazone formation is as follows: this compound + Aldehyde/Ketone → (E)-N'-benzylidene-1-(5-bromo-2-nitrophenyl)hydrazine

The purity and structure of the synthesized hydrazones are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. nih.govacs.org

Applications in Materials Science

The unique electronic and structural properties of compounds derived from this compound make them interesting candidates for applications in materials science. For instance, benzimidazole-based compounds have been utilized in the development of organic light-emitting diodes (OLEDs) and as dyes in solar cells. researchgate.net The ability to tune the electronic properties of these molecules through substitution on the benzimidazole core allows for the design of materials with specific optical and electronic characteristics.

Organic Dyes and Pigments

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, and hydrazine derivatives are key precursors in this field. Azo dyes, characterized by the functional group (-N=N-), are predominantly synthesized through a diazotization reaction followed by a coupling reaction. unb.ca In this process, a primary aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, typically an electron-rich nucleophile like a phenol (B47542) or another aromatic amine, to form the azo compound. unb.cacuhk.edu.hk

While direct diazotization of this compound is not the standard route, it serves as a direct precursor to 2-bromo-5-nitroaniline, which is a suitable primary aromatic amine for this process. The synthesis of an azo dye using this precursor would typically involve two main steps:

Diazotization : 2-bromo-5-nitroaniline, derived from this compound, is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). cuhk.edu.hkyoutube.com This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. scribd.com

Azo Coupling : The resulting diazonium salt solution is then added to a solution of a coupling component. The choice of the coupling component (e.g., naphthalen-2-ol, N,N-dimethylaniline, pyrazole (B372694) derivatives) determines the final color and properties of the dye. cuhk.edu.hknih.gov The electron-withdrawing nature of the nitro group and the bromine atom on the diazonium salt enhances its reactivity as an electrophile in the coupling reaction.

The resulting azo dyes incorporating the 5-bromo-2-nitrophenyl moiety are expected to exhibit deep colors due to the extended π-conjugated system and the presence of strong electron-withdrawing groups, which can modulate the electronic absorption spectrum. nih.gov These dyes could find applications in textiles, printing, and as functional colorants.

Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov The NLO response in organic molecules is often associated with a "push-pull" electronic structure, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected through a π-conjugated system. nih.govrsc.org This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to second- and third-order NLO phenomena. nih.gov

This compound possesses the key features of a potential NLO chromophore:

Electron Acceptor: The nitro group (-NO₂) is a powerful electron-withdrawing group.

Electron Donor: The hydrazine group (-NHNH₂) acts as an electron-donating group.

π-Conjugated System: The phenyl ring provides the necessary pathway for electron delocalization between the donor and acceptor groups.

Theoretical studies using Density Functional Theory (DFT) on similar systems, such as phenyl nitronyl-nitroxide radicals and other push-pull chromophores, have shown that the presence of strong donor and acceptor groups leads to a large first hyperpolarizability (β), a key measure of a molecule's second-order NLO activity. rsc.orgresearchgate.net The NLO properties are sensitive to the nature of the substituents on the aromatic ring. researchgate.net It is anticipated that this compound and its derivatives, particularly those that enhance the ICT process, would exhibit significant NLO responses, making them candidates for the development of new NLO materials.

Precursors for Polymer and Nanoparticle Synthesis

The functional groups present in this compound make it a versatile precursor for both polymer and nanoparticle synthesis.

Polymer Synthesis: Phenylhydrazine (B124118) and its derivatives have been utilized in polymer chemistry to modify polymer properties. For instance, phenylhydrazine can be added during atom transfer radical polymerization (ATRP) to systematically tune the molar mass dispersity of the resulting polymers. researchgate.net Furthermore, the hydrazine and amine functionalities can participate in polymerization reactions. A terpolymer with anti-inflammatory properties has been synthesized from a mixture of p-phenylenediamine, phenylhydrazine, and formaldehyde. nih.gov The presence of a bromine atom in the structure is also significant, as brominated compounds are often incorporated into polymers to enhance flame retardancy. researchgate.net Therefore, this compound could serve as a monomer or co-monomer in the synthesis of specialized polymers, potentially conferring properties such as flame resistance and tailored dispersity.

Nanoparticle Synthesis: Substituted hydrazines are effective reducing agents in the synthesis of metallic nanoparticles. Phenylhydrazine, for example, has been employed in the facile synthesis of stable silver nanoparticles with particle sizes under 10 nm. acs.org It acts as a modulating reducing agent that allows for controlled particle growth, which is crucial for obtaining stable, soluble nanoparticles for applications like printed electronics. acs.org The specific reactivity of this compound could be harnessed for the controlled synthesis of various metallic or metal oxide nanoparticles. Additionally, nanomaterials themselves can be used to detect hydrazine derivatives; for example, ferrite (B1171679) nanoparticles have been used to fabricate chemical sensors for phenylhydrazine. nih.govresearchgate.net

Corrosion Inhibition Mechanisms

Hydrazine derivatives are recognized as effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. researchgate.net The inhibitory action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netrsc.org This adsorption process impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The molecular structure of this compound contains several features that contribute to its potential as a corrosion inhibitor:

Heteroatoms: The nitrogen atoms of the hydrazine group and the oxygen atoms of the nitro group have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

π-Electrons: The phenyl ring provides a source of π-electrons that can also interact with the metal surface.

Adsorption Centers: The combination of heteroatoms and the aromatic ring creates multiple centers for adsorption, leading to a stable and effective inhibitor layer.

Studies on similar compounds, such as 6-bromo-3-nitro-2-phenylimidazol[1,2-α]pyridine (BNPP), have shown that they act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The efficiency of inhibition increases with the concentration of the inhibitor. Theoretical studies using DFT and molecular dynamics simulations confirm that the protective mechanism involves the transfer of electrons from the inhibitor molecule to the metal surface, leading to strong adsorption. nih.govdergipark.org.tr

| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 6-bromo-3-nitro-2-phenylimidazol[1,2-α]pyridine (BNPP) | 0.5 M H₂SO₄ | 10⁻³ M | 86.56 | researchgate.net |

| (E)-2-benzylidene-1-phenylhydrazine | 1 M HCl | - | - | derpharmachemica.com |

| (E)-2-(4-nitrobenzylidene) phenyl hydrazine | 1 M HCl | - | - | derpharmachemica.com |

Coordination Chemistry: Ligand Synthesis and Metal Complexation

Hydrazine and its derivatives are important ligands in coordination chemistry due to the presence of electron-donating nitrogen atoms. nih.govresearchgate.net this compound can act as a ligand itself, but it is more commonly used as a precursor to synthesize more complex and stable chelating agents, such as hydrazones (a type of Schiff base).

Hydrazones are typically prepared through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. researchgate.net The resulting hydrazone ligand, containing an imine group (-C=N-), can act as a bidentate or polydentate ligand, coordinating to a central metal ion through the imine nitrogen and another donor atom, such as a phenolic oxygen or another nitrogen atom. nih.govresearchgate.net

The process involves:

Ligand Synthesis: Reacting this compound with a suitable carbonyl compound (e.g., salicylaldehyde) in a solvent like ethanol, often with refluxing, to form the corresponding hydrazone Schiff base. researchgate.net

Complexation: The synthesized ligand is then reacted with a metal salt (e.g., ZnCl₂, CrCl₃·6H₂O, MnCl₂·4H₂O) in an appropriate solvent. nih.gov The mixture is typically heated to facilitate the formation of the metal complex, which then precipitates and can be isolated. nih.govmdpi.com

The resulting metal complexes can exhibit various coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. researchgate.netmdpi.com The presence of the bromo and nitro substituents on the phenyl ring of the ligand can influence the electronic properties and stability of the final metal complex. These complexes are often characterized by techniques like FT-IR, UV-Vis spectroscopy, and elemental analysis. derpharmachemica.com

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns

The unique electronic and steric environment of 1-(5-bromo-2-nitrophenyl)hydrazine, arising from the interplay of its hydrazine (B178648), bromo, and nitro moieties, suggests a wealth of untapped reactive potential beyond its conventional use in reactions like the Fischer indole (B1671886) synthesis. researchgate.neten-academic.comrsc.orgrsc.orgwikipedia.org

Future investigations should focus on:

Intramolecular Cyclization Reactions: The ortho-nitro group and the hydrazine moiety are suitably positioned for potential intramolecular cyclization reactions under various conditions (e.g., reductive cyclization) to form novel heterocyclic scaffolds, such as benzotriazine derivatives.

Japp-Klingemann Reaction: While the Japp-Klingemann reaction is a known process for phenylhydrazines to form hydrazones from β-keto-acids or esters, exploring its application with this compound could lead to highly functionalized hydrazones. en-academic.comwikipedia.org These products can serve as precursors for a variety of heterocyclic compounds, including pyrazoles.

Synthesis of Pyrazoles and Pyrazolines: The reaction of this compound with 1,3-dicarbonyl compounds or α,β-unsaturated ketones offers a direct route to substituted pyrazoles and pyrazolines. scholarsresearchlibrary.comwikipedia.orgorganic-chemistry.orgyoutube.com The resulting products, bearing the bromo and nitro-substituted phenyl ring, could exhibit interesting biological activities or material properties. For instance, the synthesis of pyrazolines through the reaction of chalcones with hydrazine hydrate (B1144303) under microwave irradiation has been shown to be an efficient and environmentally friendly method. scholarsresearchlibrary.com

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could provide rapid access to complex molecular architectures, saving time and resources.

A summary of potential reactivity patterns is presented in the table below.

| Reaction Type | Potential Reactants | Potential Products |

| Fischer Indole Synthesis | Ketones, Aldehydes | Substituted Indoles |

| Japp-Klingemann Reaction | β-Keto-acids, β-Keto-esters | Functionalized Hydrazones |

| Pyrazole (B372694) Synthesis | 1,3-Dicarbonyl Compounds | Substituted Pyrazoles |

| Pyrazoline Synthesis | α,β-Unsaturated Ketones | Substituted Pyrazolines |

| Reductive Cyclization | Reducing Agents | Benzotriazine Derivatives |

Development of Novel Catalytic Transformations Involving the Compound

The structural features of this compound make it an intriguing candidate for the development of new catalytic systems.

Future research in this area could explore:

Precursor to N-Heterocyclic Carbene (NHC) Ligands: The hydrazine moiety can be a precursor to pyrazole-based N-heterocyclic carbenes. These NHCs, functionalized with the bromo-nitrophenyl group, could be used as ligands in transition-metal catalysis, potentially influencing the catalyst's activity, selectivity, and stability.

Organocatalysis: The hydrazine group itself can participate in organocatalytic transformations. Investigating the potential of this compound and its derivatives to catalyze reactions such as aldol (B89426) or Michael additions is a promising avenue.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. organic-chemistry.orgyoutube.comjoaiar.orgtrea.com This allows for the synthesis of a wide array of derivatives where the bromo-nitrophenyl scaffold is coupled with various organic fragments, leading to compounds with tailored electronic and steric properties for catalytic applications.

Advanced Material Science Applications and Engineering

The presence of both an electron-withdrawing nitro group and a polarizable bromine atom suggests that materials incorporating the this compound motif could exhibit valuable electronic and optical properties.

Promising research directions include:

Functional Dyes and Pigments: The chromophoric nature of the nitrophenyl group suggests that derivatives of this compound could be investigated as novel dyes and pigments with interesting photophysical properties.

Conductive Polymers: The nitroaromatic structure is a known component in the development of conductive polymers. trea.comwikipedia.orgresearchgate.netekb.egnih.gov Future work could explore the electropolymerization of this compound or its derivatives to create novel conductive materials. The presence of the hydrazine moiety could also facilitate the formation of nitrogen-rich polymers with unique electronic characteristics.

Nonlinear Optical (NLO) Materials: Molecules with significant differences in ground- and excited-state dipole moments, often found in push-pull systems containing electron-donating and -withdrawing groups, can exhibit NLO properties. The combination of the hydrazine (potentially donating after transformation) and nitro (withdrawing) groups on the phenyl ring makes this scaffold a candidate for the design of new NLO materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and enabling the prediction of molecular properties and reactivity. researchgate.netrsc.orgrsc.orgjoaiar.orgyoutube.comnih.govrsc.orgrsc.orgnih.govslideshare.netmit.eduresearchgate.net

For this compound, AI and ML can be applied to:

Predicting Reactivity and Regioselectivity: ML models can be trained on existing data for phenylhydrazine (B124118) reactions to predict the outcomes and regioselectivity of reactions involving this compound with a wide range of substrates. mit.eduresearchgate.net This would allow for the rapid screening of potential reactions and the identification of optimal conditions.

Designing Novel Catalysts: AI algorithms can be used to design new catalysts based on the this compound scaffold. researchgate.netrsc.orgrsc.orgjoaiar.orgyoutube.com By correlating structural features with catalytic activity, ML models can propose new ligand or organocatalyst designs with enhanced performance.

Predicting Material Properties: ML models can predict the electronic, optical, and material properties of polymers and other materials derived from this compound, guiding the design of new functional materials with desired characteristics. nih.govnih.gov

The table below outlines potential AI and ML applications for this compound.

| Application Area | Specific Task | Potential Impact |

| Reactivity Prediction | Predict regioselectivity in Fischer indole synthesis | Faster optimization of synthetic routes |

| Catalyst Design | Design novel NHC ligands for cross-coupling | Accelerated discovery of efficient catalysts |

| Materials Science | Predict NLO properties of derivatives | Rational design of new optical materials |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(5-bromo-2-nitrophenyl)hydrazine with high purity?

Answer:

The synthesis typically involves refluxing a stoichiometric mixture of 5-bromo-2-nitroaniline and hydrazine hydrate in ethanol or methanol for 18–24 hours under nitrogen. Temperature control (70–80°C) minimizes side reactions, while dropwise addition of hydrochloric acid precipitates the product. Purification via recrystallization from ethanol/DMF mixtures enhances purity (>95%). Characterization by TLC and HPLC ensures reaction completion .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., deshielded protons near nitro/bromo groups).

- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 275.98).

- Elemental Analysis : Ensures correct C, H, N, and Br ratios (±0.3% tolerance) .

Basic: Which solvents are suitable for recrystallizing this compound to achieve high crystallinity?

Answer:

Ethanol, methanol, or DMF/ethanol mixtures (1:3 v/v) are optimal. Slow evaporation at 4°C promotes large crystal formation. Solvent polarity must balance solubility and hydrogen-bonding potential to stabilize the hydrazine framework. Avoid chloroform due to poor solubility .

Advanced: How do bromine and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine at position 5 acts as a leaving group in Suzuki-Miyaura couplings, while the nitro group at position 2 directs electrophiles via resonance withdrawal. Comparative studies show bromine’s electronegativity enhances oxidative addition rates with Pd(PPh₃)₄. Methodologically, kinetic monitoring (e.g., GC-MS) and Hammett plots (σ ≈ +0.78 for nitro) quantify substituent effects .

Advanced: How can researchers resolve contradictions in NMR spectral data for hydrazine derivatives?

Answer:

Discrepancies arise from tautomerism or solvent effects. Strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping peaks and confirms hydrogen bonding.

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).

- X-ray Crystallography : Provides unambiguous structural validation, as demonstrated for similar nitroarylhydrazines .

Advanced: What computational methods validate interaction mechanisms between this compound and biological targets?

Answer:

- Molecular Docking (AutoDock, MOE) : Predicts binding modes with enzyme active sites (e.g., monoamine oxidase).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- DFT Calculations : Optimize geometry and compute electrostatic potential maps to explain reactivity .

Basic: How to optimize reaction yields in multi-step syntheses involving this compound intermediates?

Answer:

- Stepwise Monitoring : Use TLC or HPLC after each step.

- Catalyst Screening : Pd(OAc)₂ or CuI improves coupling efficiency.

- Stoichiometric Control : Maintain 1:1.2 molar ratios of hydrazine to aryl halide to minimize unreacted starting material .

Advanced: What strategies address discrepancies in reported biological activity data for phenylhydrazine derivatives?

Answer:

- Standardized Assays : Use identical cell lines (e.g., HepG2) and incubation times.

- SAR Studies : Systematically vary substituents (e.g., Br vs. Cl) to isolate electronic effects.

- Meta-Analysis : Pool data from >10 studies to identify outliers, as seen in antimicrobial activity comparisons .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors.

- Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Advanced: How does solvent choice impact the tautomeric equilibrium of this compound in solution?

Answer:

Polar aprotic solvents (DMSO, DMF) stabilize the hydrazone tautomer via hydrogen bonding, while nonpolar solvents (toluene) favor the azo form. UV-Vis spectroscopy (λmax shifts from 320 nm to 350 nm) and ¹H NMR (integration of NH vs. CH peaks) quantify equilibrium constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.